2-Benzoylspiro[2.5]octane-1,1-dicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzoylspiro[2.5]octane-1,1-dicarbonitrile is a complex organic compound known for its unique spirocyclic structure. This compound is characterized by a spiro[2.5]octane core with a benzoyl group and two cyano groups attached. The presence of these functional groups imparts distinct chemical properties and reactivity to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzoylspiro[2.5]octane-1,1-dicarbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. The use of automated reactors and advanced purification techniques ensures high-quality output suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: 2-Benzoylspiro[2.5]octane-1,1-dicarbonitrile undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the cyano groups to amines or other functional groups.
Substitution: The benzoyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Substitution reactions may require nucleophiles like amines or alcohols and suitable catalysts.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines.
Scientific Research Applications
2-Benzoylspiro[2.5]octane-1,1-dicarbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a valuable tool for probing biological systems and understanding molecular interactions.
Medicine: Research into potential therapeutic applications, such as drug development and delivery systems, is ongoing.
Industry: The compound is utilized in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism by which 2-Benzoylspiro[2.5]octane-1,1-dicarbonitrile exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The pathways involved can vary depending on the application, but typically involve binding to active sites or altering molecular conformations to modulate biological activity.
Comparison with Similar Compounds
- 1-Benzoylspiro[2.5]octane-1,1-dicarbonitrile
- 2-Benzoylspiro[2.5]octane-1,1-dicarbonitrile
Comparison: Compared to similar compounds, 2-Benzoylspiro[25]octane-1,1-dicarbonitrile stands out due to its specific substitution pattern and the resulting chemical properties
Properties
CAS No. |
213178-83-7 |
---|---|
Molecular Formula |
C17H16N2O |
Molecular Weight |
264.32g/mol |
IUPAC Name |
1-benzoylspiro[2.5]octane-2,2-dicarbonitrile |
InChI |
InChI=1S/C17H16N2O/c18-11-17(12-19)15(16(17)9-5-2-6-10-16)14(20)13-7-3-1-4-8-13/h1,3-4,7-8,15H,2,5-6,9-10H2 |
InChI Key |
STLJAOLJFIMQLK-UHFFFAOYSA-N |
SMILES |
C1CCC2(CC1)C(C2(C#N)C#N)C(=O)C3=CC=CC=C3 |
Canonical SMILES |
C1CCC2(CC1)C(C2(C#N)C#N)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.